

A comparative analysis of Glycyrrhizic acid and its aglycone, glycyrrhetinic acid.

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A Comparative Analysis of Glycyrrhizic Acid and its Aglycone, Glycyrrhetinic Acid

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Glycyrrhizic acid (GL), a major active triterpenoid saponin from the roots of the licorice plant (*Glycyrrhiza glabra*), and its aglycone metabolite, glycyrrhetinic acid (GA), have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.[1][2][3] Both compounds have been extensively investigated for their anti-inflammatory, antiviral, anti-cancer, and hepatoprotective properties.[3][4] This guide provides a detailed comparative analysis of these two molecules, presenting key experimental data, outlining methodologies, and visualizing associated signaling pathways to aid researchers and drug development professionals in their work.

Glycyrrhizic acid is composed of a glycyrrhetinic acid molecule linked to two molecules of glucuronic acid.[1][2] In the body, **glycyrrhizic acid** is metabolized, primarily by intestinal bacteria, into glycyrrhetinic acid, which is considered the more biologically active form.[5] This metabolic conversion is a crucial factor in understanding the pharmacokinetic and pharmacodynamic differences between the two compounds.

Physicochemical and Pharmacokinetic Profiles

The structural difference between **glycyrrhizic acid** and glycyrrhetinic acid, namely the presence of the two glucuronic acid moieties on GL, significantly influences their physicochemical properties and pharmacokinetic behavior. **Glycyrrhizic acid** is more water-soluble than its aglycone, which impacts its absorption and distribution.

Table 1: Comparative Physicochemical Properties

Property	Glycyrrhizic Acid	Glycyrrhetinic Acid
Molecular Formula	C ₄₂ H ₆₂ O ₁₆	C ₃₀ H ₄₆ O ₄
Molecular Weight	822.94 g/mol	470.68 g/mol
Structure	Triterpenoid saponin with two glucuronic acid units	Pentacyclic triterpenoid (aglycone)
Solubility	More soluble in water	Less soluble in water, more lipophilic

The pharmacokinetic profiles of GL and GA are distinct, largely due to the metabolism of GL to GA. Orally administered **glycyrrhizic acid** is poorly absorbed in its intact form; instead, it is primarily hydrolyzed by gut microbiota to glycyrrhetinic acid, which is then absorbed.[6] This results in a delayed appearance of glycyrrhetinic acid in the plasma after oral administration of **glycyrrhizic acid**.[5]

Table 2: Comparative Pharmacokinetic Parameters

Parameter	Glycyrrhizic Acid (Intravenous)	Glycyrrhetinic Acid (from oral GL)	Glycyrrhetinic Acid (Oral)
Bioavailability	N/A	Variable, dependent on gut microbiota	Low
Time to Peak (Tmax)	N/A	~7.0 hr (in rabbits)[5]	Shorter than from GL
Half-life (t _{1/2})	~3.5 hours (in humans)[6]	10-30 hours (in humans)[6]	Shorter than from GL
Elimination	Primarily biliary excretion, undergoes enterohepatic cycling[6]	Conjugated and eliminated via bile[6]	Conjugated and eliminated via bile

Comparative Pharmacological Activities

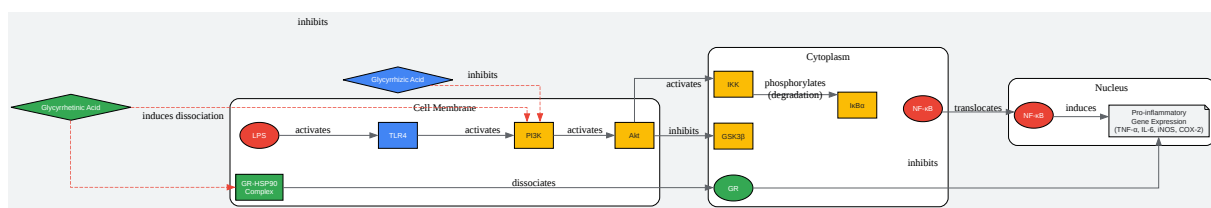
Anti-inflammatory Effects

Both **glycyrrhizic acid** and glycyrrhetinic acid exhibit potent anti-inflammatory activities, although they may act through different mechanisms.[7] They have been shown to inhibit the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8] [9]

Table 3: Comparative Anti-inflammatory Activity (IC₅₀ values)

Inflammatory Mediator	Glycyrrhizic Acid (μM)	Glycyrrhetinic Acid (μM)	Cell Line / Model
Nitric Oxide (NO)	>75[9]	~50[9]	LPS-stimulated RAW 264.7 macrophages
Prostaglandin E ₂ (PGE ₂)	>75[9]	~60[9]	LPS-stimulated RAW 264.7 macrophages
TNF-α	Data varies	Data varies	Various
IL-6	Data varies	Data varies	Various

The anti-inflammatory actions of both compounds are mediated, in part, by the inhibition of the NF- κ B and PI3K signaling pathways.[9] However, one study suggests that GL acts via the PI3K/Akt/GSK3 β pathway, while GA leads to the dissociation of a glucocorticoid receptor (GR)-HSP90 complex.[7]



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Caption: Anti-inflammatory signaling pathways of GL and GA.

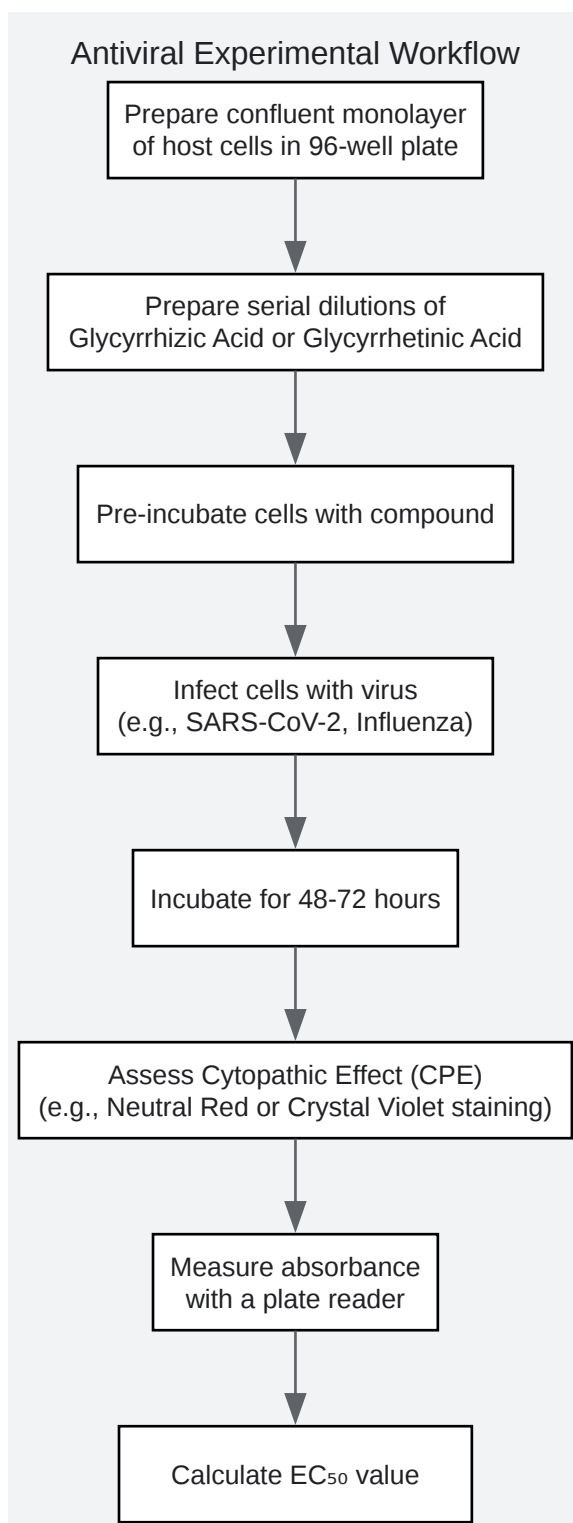
Antiviral Activity

Glycyrrhizic acid and glycyrrhetic acid have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses, including influenza virus, herpes simplex virus, and coronaviruses.[1][10] Their mechanisms of action are multifaceted and can include inhibiting viral attachment and entry, interfering with viral replication, and modulating the host immune response.[2][11]

Table 4: Comparative Antiviral Activity (EC₅₀ values)

Virus	Glycyrrhizic Acid	Glycyrrhetic Acid	Cell Line
SARS-CoV	365 μ M[10]	Data varies	Vero cells
Influenza A virus	Data varies	Data varies	MDCK cells
Herpes Simplex Virus-1 (HSV-1)	0.04 mM[12]	Data varies	Vero cells
Dengue Virus Type 2 (DENV2)	8.1 μ M[13]	Data varies	BHK-21 cells

The antiviral effects of GL and its derivatives against SARS-CoV-2 are thought to involve interference with the ACE2 receptor, which the virus uses for entry, and direct interaction with the viral spike protein.[2]



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Caption: Workflow for Cytopathic Effect (CPE) Reduction Assay.

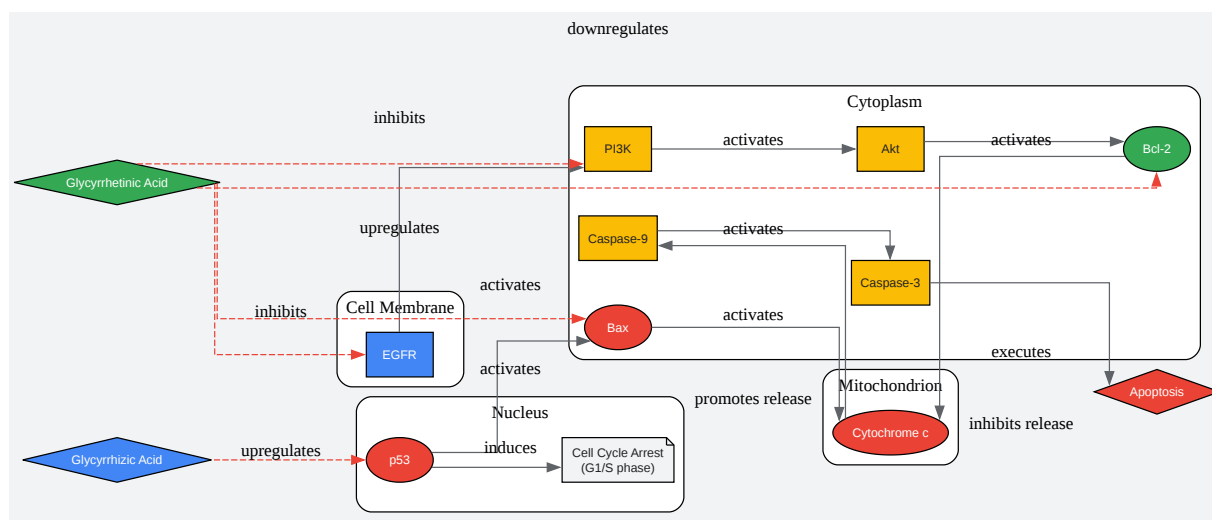
Anti-cancer Effects

Glycyrrhetic acid, in particular, has shown promising anti-cancer and cancer chemopreventive properties.[\[14\]](#) Both GL and GA can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[\[15\]](#)[\[16\]](#) GA and its derivatives have demonstrated cytotoxicity against a range of cancer cells, including breast, liver, and colon cancer lines.[\[14\]](#)

Table 5: Comparative Anti-cancer Activity (IC₅₀ values in μ M)

Cancer Cell Line	Glycyrrhizic Acid	Glycyrrhetic Acid
HepG2 (Liver)	>15.76 [8]	~20-30
HeLa (Cervical)	>7.43 [8]	~11.4 [15]
A549 (Lung)	>15.76 [8]	Data varies
MCF-7 (Breast)	Data varies	~56.10 [16]
HCT116 (Colon)	Data varies	Dose-dependent cytotoxicity reported [16]

The anti-cancer mechanisms of GL and GA are complex and involve the modulation of multiple signaling pathways, including those involved in apoptosis and cell cycle regulation.



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Caption: Anti-cancer signaling pathways of GL and GA.

Hepatoprotective Effects

Glycyrrhizic acid is widely used clinically, particularly in Japan and China, for the treatment of chronic liver diseases.[3] Both GL and GA have demonstrated significant hepatoprotective effects in various models of liver injury, such as that induced by carbon tetrachloride (CCl₄).[17] They can reduce elevated levels of liver enzymes like alanine transaminase (ALT) and aspartate transaminase (AST), and attenuate liver histopathological damage.[17]

Table 6: Comparative Hepatoprotective Effects in CCl₄-Induced Liver Injury in Rats

Treatment	Serum ALT (U/L)	Serum AST (U/L)	Reference
Control	Normal Range	Normal Range	[17]
CCl ₄	526.7 ± 57.2	640.0 ± 33.7	[17]
CCl ₄ + Glycyrrhizic Acid	342.0 ± 44.8	462.8 ± 30.6	[17]
CCl ₄ + Glycyrrhetinic Acid	Significantly reduced	Significantly reduced	Data varies

The hepatoprotective mechanisms of GL and GA involve their anti-inflammatory and antioxidant properties, as well as their ability to inhibit hepatocyte apoptosis.[17] **Glycyrrhizic acid** has been shown to inhibit hepatocyte apoptosis via a p53-mediated pathway.[17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the pharmacological effects of **glycyrrhizic acid** and glycyrrhetinic acid.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

- **Cell Culture:** RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Cells are seeded in a 96-well plate at a density of 1x10⁵ cells/well and incubated for 24 hours.
- **Treatment:** The culture medium is replaced with fresh medium containing 10 ng/ml of lipopolysaccharide (LPS) and varying concentrations of **glycyrrhizic acid** or glycyrrhetinic acid.
- **Incubation:** The plate is incubated for 24 hours.

- **Nitrite Measurement:** 100 µl of the culture supernatant is mixed with 100 µl of Griess reagent.
- **Absorbance Reading:** After a 15-minute incubation, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Antiviral Activity Assay: Cytopathic Effect (CPE) Reduction Assay

- **Cell Culture:** A suitable host cell line (e.g., Vero cells for SARS-CoV) is grown to a confluent monolayer in a 96-well plate.
- **Compound Preparation:** Serial dilutions of **glycyrrhizic acid** or glycyrrhetinic acid are prepared in the assay medium.
- **Infection:** The cell culture medium is removed, and the cells are washed with PBS. The virus, at a predetermined multiplicity of infection (MOI), is added to the wells, along with the different concentrations of the test compounds.
- **Incubation:** The plate is incubated at 37°C in a CO₂ incubator until 80-100% CPE is observed in the virus control wells (typically 2-5 days).
- **Staining:** The medium is removed, and the cells are fixed with 10% formalin and stained with a 0.5% crystal violet solution.
- **Quantification:** The stain is solubilized, and the absorbance is read on a plate reader. The 50% effective concentration (EC₅₀) is calculated.

Anti-cancer Activity Assay: MTT Assay for Cell Viability

- **Cell Seeding:** Cancer cells (e.g., HepG2, HeLa) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
- **Treatment:** The medium is replaced with fresh medium containing various concentrations of **glycyrrhizic acid** or glycyrrhetinic acid.

- Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The 50% inhibitory concentration (IC₅₀) is calculated.

Hepatoprotective Activity Assay: CCl₄-Induced Liver Injury in Rats

- Animal Model: Male Sprague-Dawley rats are used. Liver injury is induced by subcutaneous injection of a 40% solution of CCl₄ in olive oil (0.3 mL/100 g body weight) twice a week for 8 weeks.
- Treatment: The treatment group receives **glycyrrhizic acid** or glycyrrhetinic acid (e.g., via intraperitoneal injection) concurrently with the CCl₄ administration. The control group receives the vehicle.
- Sample Collection: At the end of the treatment period, blood samples are collected for biochemical analysis, and liver tissues are harvested for histopathological examination.
- Biochemical Analysis: Serum levels of ALT and AST are measured using commercial assay kits.
- Histopathological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) and Sirius red for the assessment of liver damage and fibrosis.

Conclusion

Glycyrrhizic acid and its aglycone, glycyrrhetinic acid, are natural compounds with a remarkable range of pharmacological activities. While glycyrrhetinic acid is generally considered the more potent of the two, **glycyrrhizic acid** serves as a prodrug, delivering its

active metabolite to the systemic circulation after oral administration. The choice between these two compounds for research and drug development will depend on the specific therapeutic application, desired pharmacokinetic profile, and route of administration. This guide provides a foundational comparison to inform such decisions and to stimulate further investigation into the therapeutic potential of these fascinating molecules.

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References

- 1. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetic Acid and Glycyrrhetic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glycyrrhizic Acid in the Treatment of Liver Diseases: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetic acid [frontiersin.org]
- 5. jfda-online.com [jfda-online.com]
- 6. Analysis and pharmacokinetics of glycyrrhizic acid and glycyrrhetic acid in humans and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycyrrhizic acid and 18beta-glycyrrhetic acid inhibit inflammation via PI3K/Akt/GSK3beta signaling and glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacological Activities of Glycyrrhizic Acid ("Glycyrrhizin") and Glycyrrhetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycyrrhizic acid and 18β-glycyrrhetic acid modulate lipopolysaccharide-induced inflammatory response by suppression of NF-κB through PI3K p110δ and p110γ inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ANTI-VIRAL ACTIVITY OF GLYCIRRHETINIC AND GLYCIRRHZIC ACIDS - Zarubaev - Russian Journal of Infection and Immunity [iimmun.ru]
- 12. Pharmacological Features of 18 β -Glycyrrhetic Acid: A Pentacyclic Triterpenoid of Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycyrrhizic acid attenuates CCl₄-induced hepatocyte apoptosis in rats via a p53-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatoprotective effect of different combinations of 18 α -and 18 β -Glycyrrhizic acid against CCl₄-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]
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